molecular formula C24H20N2O3S2 B2545531 N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide CAS No. 922467-55-8

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide

Cat. No.: B2545531
CAS No.: 922467-55-8
M. Wt: 448.56
InChI Key: CBFJXTLECSCOEI-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide is a complex organic compound that features a unique structure combining acenaphtho[1,2-d]thiazole and benzylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of acenaphtho[1,2-d]thiazole derivatives, which are then subjected to further functionalization to introduce the benzylsulfonyl and butanamide groups. Key reagents and conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for larger-scale reactions and purification processes would be a plausible approach.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylsulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide stands out due to its combination of acenaphtho[1,2-d]thiazole and benzylsulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in various scientific fields.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-benzylsulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-20(13-6-14-31(28,29)15-16-7-2-1-3-8-16)25-24-26-22-18-11-4-9-17-10-5-12-19(21(17)18)23(22)30-24/h1-5,7-12H,6,13-15H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFJXTLECSCOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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